![molecular formula C4H9BrCl2N4 B2664269 2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride CAS No. 2503207-26-7](/img/structure/B2664269.png)
2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
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Overview
Description
1,2,4-Triazole is a type of heterocyclic compound. It is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The 1,2,4-triazole structure is a part of many biologically active compounds and has been the subject of many research studies due to its wide range of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of azides with alkynes in a copper-catalyzed click reaction . This method has been used to synthesize a variety of 1,2,4-triazole derivatives .Molecular Structure Analysis
The 1,2,4-triazole ring can exist in two isomeric forms . The structure of these derivatives is usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazole derivatives have been found to exhibit a myriad of biological activities, including antimalarial, antibacterial, and antiviral activities . They can act as ligands for transition metals to create coordination complexes .Physical And Chemical Properties Analysis
1,2,4-Triazole derivatives are generally stable compounds. Their physical and chemical properties can vary depending on the specific substituents attached to the triazole ring .Scientific Research Applications
- The 1,2,3-triazole ring system, which can be synthesized from AT31013, has demonstrated antiviral properties. Researchers have explored its potential against viruses such as SARS-CoV-2 . Preliminary studies evaluated its interaction with the Delta RBD of the spike protein, providing insights into its antiviral mechanism.
- AT31013 belongs to a family of 1,2,4-triazoles that can accept and transfer acyl groups. As a catalyst, it promotes the synthesis of esters, including compounds like 2,2-Dimethylacetoacetic Acid Ethyl Ester .
- Recent research has revealed that 1H-1,2,3-triazol-5-ylidenes (derived from AT31013) can act not only as stoichiometric single-electron donors but also as organic reductants without the need for photocatalysts. This property has implications in organic synthesis and electron transfer processes .
Antiviral Activity
Catalyst for Ester Synthesis
Organic Single-Electron Reductant
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4.2ClH/c5-4-7-3(1-2-6)8-9-4;;/h1-2,6H2,(H,7,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPDELHEMGAKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=NN1)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrCl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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